molecular formula C20H24N2O4 B12622371 D-Phenylalanyl-O-benzyl-N-methyl-L-serine CAS No. 921934-17-0

D-Phenylalanyl-O-benzyl-N-methyl-L-serine

Cat. No.: B12622371
CAS No.: 921934-17-0
M. Wt: 356.4 g/mol
InChI Key: CZRXZORLSVQFFJ-MSOLQXFVSA-N
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Description

D-Phenylalanyl-O-benzyl-N-methyl-L-serine is a synthetic compound that belongs to the class of dipeptides It is composed of D-phenylalanine and O-benzyl-N-methyl-L-serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-O-benzyl-N-methyl-L-serine typically involves the coupling of D-phenylalanine with O-benzyl-N-methyl-L-serine. One common method is the use of peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-O-benzyl-N-methyl-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

D-Phenylalanyl-O-benzyl-N-methyl-L-serine has several scientific research applications:

Mechanism of Action

The mechanism of action of D-Phenylalanyl-O-benzyl-N-methyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate protein-protein interactions by binding to specific domains. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Phenylalanyl-O-benzyl-N-methyl-L-serine is unique due to its specific structure, which combines D-phenylalanine and O-benzyl-N-methyl-L-serine. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

921934-17-0

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]-methylamino]-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C20H24N2O4/c1-22(19(23)17(21)12-15-8-4-2-5-9-15)18(20(24)25)14-26-13-16-10-6-3-7-11-16/h2-11,17-18H,12-14,21H2,1H3,(H,24,25)/t17-,18+/m1/s1

InChI Key

CZRXZORLSVQFFJ-MSOLQXFVSA-N

Isomeric SMILES

CN([C@@H](COCC1=CC=CC=C1)C(=O)O)C(=O)[C@@H](CC2=CC=CC=C2)N

Canonical SMILES

CN(C(COCC1=CC=CC=C1)C(=O)O)C(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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